

An In-depth Technical Guide to Chlorodimethylvinylsilane: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorodimethylvinylsilane

Cat. No.: B155262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylvinylsilane (CDMV) is a versatile organosilicon compound of significant interest in synthetic chemistry and material science. Its unique bifunctionality, possessing both a reactive vinyl group and a labile silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties and reactivity of **chlorodimethylvinylsilane**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Chlorodimethylvinylsilane is a colorless to light-yellow liquid with a pungent odor.^[1] It is a highly flammable and moisture-sensitive compound that reacts violently with water.^{[1][2]} Due to its reactivity, it should be handled under an inert atmosphere and stored in a cool, well-ventilated area.^[3]

Below is a summary of its key physical and chemical properties:

Property	Value	References
Molecular Formula	C ₄ H ₉ ClSi	[4]
Molecular Weight	120.65 g/mol	[2][4]
CAS Number	1719-58-0	[4]
Boiling Point	82-83 °C (lit.)	[5]
Density	0.874 g/mL at 25 °C (lit.)	[5]
Refractive Index (n _{20/D})	1.414 (lit.)	[5]
Flash Point	-5 °C (23 °F) - closed cup	
Solubility	Soluble in most aprotic organic solvents; reacts with water and other protic solvents.	[5]

Reactivity

The reactivity of **chlorodimethylvinylsilane** is characterized by the distinct functionalities of the silicon-chlorine bond and the vinyl group.

Reactions at the Silicon-Chlorine Bond

The Si-Cl bond is highly susceptible to nucleophilic attack. This reactivity is central to many of its applications.

Chlorodimethylvinylsilane readily hydrolyzes in the presence of water to form siloxanes. This reaction is vigorous and produces hydrochloric acid as a byproduct.[1][2] The initial hydrolysis product is dimethylvinylsilanol, which can then condense to form divinyltetramethyldisiloxane.

A wide range of nucleophiles can displace the chloride ion, making it a versatile reagent for introducing the dimethylvinylsilyl group into various molecules. Common nucleophiles include alcohols, amines, and organometallic reagents.[6][7]

- With Alcohols: In the presence of a base (e.g., triethylamine, imidazole), alcohols react with **chlorodimethylvinylsilane** to form silyl ethers. This reaction is frequently employed to

protect hydroxyl groups in multi-step syntheses.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- With Amines: Amines react similarly to form silylamines.
- With Organometallic Reagents: Grignard reagents and organolithium compounds react with the Si-Cl bond to form new silicon-carbon bonds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Reactions of the Vinyl Group

The vinyl group of **chlorodimethylvinylsilane** participates in addition reactions, most notably hydrosilylation and polymerization.

In the presence of a platinum catalyst, the vinyl group can undergo hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond.[\[14\]](#)[\[15\]](#) This reaction is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for crosslinking silicone polymers.[\[16\]](#)

The vinyl group can participate in polymerization reactions, leading to the formation of silicon-containing polymers.[\[4\]](#)[\[17\]](#) These polymers often exhibit enhanced thermal stability and other desirable material properties.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocols

Synthesis of a Dimethylvinylsilyl Ether (Alcohol Protection)

This protocol describes a general procedure for the protection of a primary alcohol using **chlorodimethylvinylsilane**.

Materials:

- Primary alcohol
- **Chlorodimethylvinylsilane**
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Imidazole

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) or imidazole (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add **chlorodimethylvinylsilane** (1.1 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure to yield the crude silyl ether.
- Purify the product by flash column chromatography on silica gel if necessary.[\[8\]](#)[\[9\]](#)

Grignard Reaction with Chlorodimethylvinylsilane

This protocol provides a general method for the reaction of a Grignard reagent with **chlorodimethylvinylsilane** to form a new C-Si bond.[\[11\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Alkyl or aryl halide
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- **Chlorodimethylvinylsilane**
- Saturated aqueous ammonium chloride solution

Procedure:

- Prepare the Grignard reagent by reacting the alkyl or aryl halide with magnesium turnings in anhydrous ether or THF under an inert atmosphere.
- Cool the freshly prepared Grignard reagent in an ice bath.
- Slowly add a solution of **chlorodimethylvinylsilane** (1.0 equivalent) in the same anhydrous solvent to the Grignard reagent with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the product by distillation or column chromatography.

Synthesis of a Silicone Polymer via Hydrolysis

This protocol outlines the synthesis of a simple silicone polymer through the hydrolysis of a chlorosilane, adapted for **chlorodimethylvinylsilane**.^{[23][24]}

Materials:

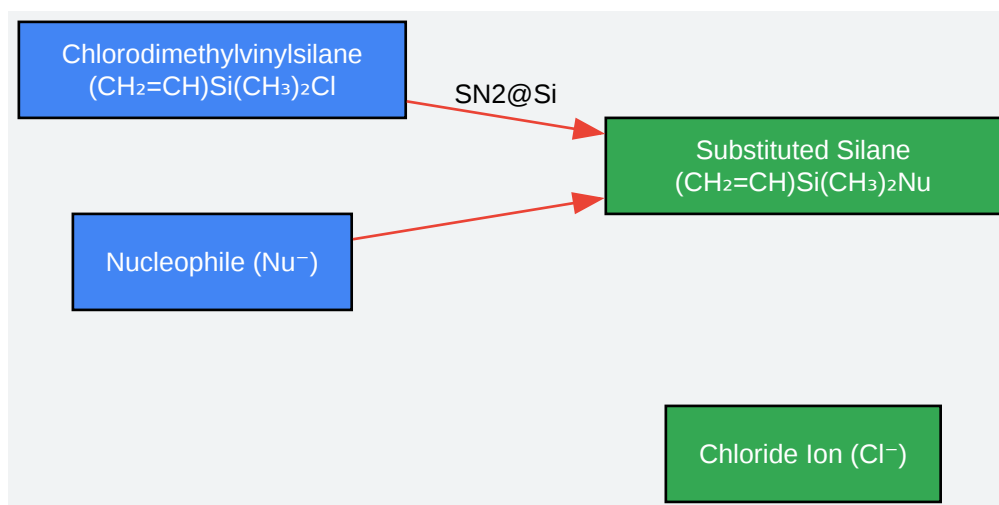
- **Chlorodimethylvinylsilane**
- Diethyl ether

- Water
- 10% Sodium bicarbonate solution

Procedure:

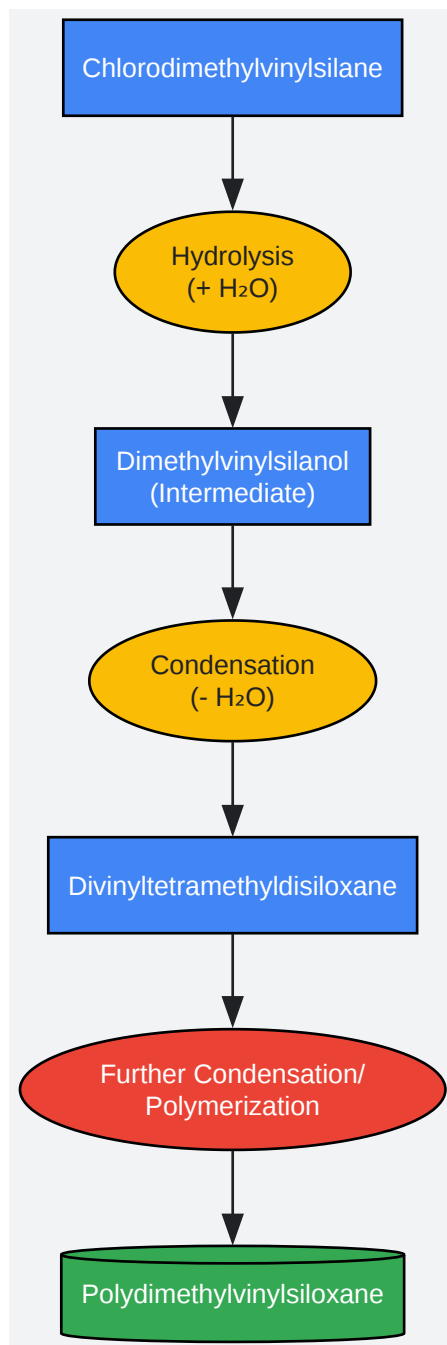
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **chlorodimethylvinylsilane** in diethyl ether.
- With vigorous stirring, slowly add water dropwise to the solution. An exothermic reaction with the evolution of HCl gas will occur.
- After the addition of water is complete, continue stirring for 30 minutes.
- Carefully neutralize the mixture by the dropwise addition of a 10% sodium bicarbonate solution until the evolution of CO₂ ceases.
- Transfer the mixture to a separatory funnel and remove the lower aqueous layer.
- Wash the organic layer with water, then with brine.
- Dry the ether layer over anhydrous sodium sulfate.
- Filter the solution and evaporate the diethyl ether to obtain the silicone oil.

Visualizations



[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution at the silicon center of **chlorodimethylvinylsilane**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a silicone polymer from **chlorodimethylvinylsilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.fi [fishersci.fi]
- 2. Chloro(dimethyl)vinylsilane | C₄H₉ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CHLORODIMETHYLVINYLSILANE | 1719-58-0 [chemicalbook.com]
- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. leah4sci.com [leah4sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrosilylation Catalyst [sigmaaldrich.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. nbino.com [nbino.com]
- 18. mdpi.com [mdpi.com]

- 19. Synthesis and characterization of new silicone condensation polymers (Conference) | OSTI.GOV [osti.gov]
- 20. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]
- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 24. google.com [google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chlorodimethylvinylsilane: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155262#chlorodimethylvinylsilane-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com